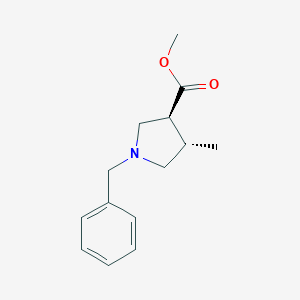![molecular formula C7H5ClN2S B172017 5-Chloro-2-methylthiazolo[5,4-b]pyridine CAS No. 109202-21-3](/img/structure/B172017.png)
5-Chloro-2-methylthiazolo[5,4-b]pyridine
概要
説明
5-Chloro-2-methylthiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for 5-Chloro-2-methylthiazolo[5,4-b]pyridine were not found, thiazolo[5,4-b]pyridines can be prepared from commercially available substances in moderate to good yields .Molecular Structure Analysis
The InChI code for 5-Chloro-2-methylthiazolo[5,4-b]pyridine is 1S/C7H5ClN2S/c1-4-9-7-5(11-4)2-3-6(8)10-7/h2-3H,1H3 .Physical And Chemical Properties Analysis
5-Chloro-2-methylthiazolo[5,4-b]pyridine has a melting point of 169-170 degrees . It is stored at a temperature of 4 degrees .科学的研究の応用
Synthesis of Derivatives
- Synthesis of N-Substituted Derivatives : 5-Chloro-2-methylthiazolo[5,4-b]pyridine has been used in the synthesis of previously unknown 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and a cyclic amide (Palamarchuk et al., 2019).
Chemistry and Reactions
- Ring Transformations : Investigations into cyclization reactions of chloro-dithiazol derivatives have shown the formation of oxazolo[5,4-b]pyridine derivatives in high yields (Kalogirou et al., 2015).
- Chemistry of Pyrimidinethiols : The reaction of 5-acetylamino-2-aminopyrimidine-4,6-diol with phosphorus penta-sulfide in pyridine resulted in the formation of 5-amino-2-methylthiazolo[5,4-d]pyrimidine-7-thiol, leading to the preparation of several novel pyrimidine derivatives (Harnden & Hurst, 1990).
Biological Evaluation
- Synthesis and Biological Evaluation of New Thiazolopyrimidines : A study synthesized various thiazolopyrimidine derivatives, including ones related to 5-Chloro-2-methylthiazolo[5,4-b]pyridine, showing promising antimicrobial activity, although no significant antitumor activity was observed (Said et al., 2004).
Sensor Applications
- Fluorescent Sensor for Detection of Cysteine and Glutathione : Isothiazolo[5,4-b]pyridin-3(2H)-one derivatives, related to 5-Chloro-2-methylthiazolo[5,4-b]pyridine, have been developed as a highly selective fluorescent sensor for the detection of cysteine and glutathione (Tan et al., 2015).
Other Applications
- Synthesis of Oxazolopyridines : The study of oxazolopyridines, including those related to 5-Chloro-2-methylthiazolo[5,4-b]pyridine, showed their potential as nonacidic anti-inflammatory agents (Clark et al., 1978).
作用機序
- In other related compounds, such as thiazolo[4,5-b]pyridines , targets include enzymes, receptors, or signaling pathways involved in various biological processes .
- For example, some thiazolo[4,5-b]pyridines exhibit antioxidant , antimicrobial , anti-inflammatory , and antitumor activities .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
The safety information for 5-Chloro-2-methylthiazolo[5,4-b]pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
Thiazolo[5,4-b]pyridine derivatives have shown potential in medical research, particularly as inhibitors of phosphoinositide 3-kinases (PI3Ks) . This suggests that 5-Chloro-2-methylthiazolo[5,4-b]pyridine and similar compounds may have future applications in the development of new therapeutic agents.
特性
IUPAC Name |
5-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-6(8)10-7(5)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHWZUBIKKZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547793 | |
| Record name | 5-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylthiazolo[5,4-b]pyridine | |
CAS RN |
109202-21-3 | |
| Record name | 5-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)

![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)




![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)




![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)